Methyl 4-{2-[4-(trifluoromethyl)piperidino]ethoxy}benzenecarboxylate
Overview
Description
Methyl 4-{2-[4-(trifluoromethyl)piperidino]ethoxy}benzenecarboxylate: is a synthetic organic compound with the molecular formula C₁₆H₂₀F₃NO₃ and a molecular weight of 331.33 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further connected to a benzenecarboxylate moiety through an ethoxy linker. It is primarily used in research settings, particularly in the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{2-[4-(trifluoromethyl)piperidino]ethoxy}benzenecarboxylate typically involves multiple steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of 4-(trifluoromethyl)piperidine. This can be achieved through the reaction of piperidine with trifluoromethylating agents under controlled conditions.
Ethoxylation: The next step involves the ethoxylation of the piperidine intermediate. This is done by reacting the intermediate with ethylene oxide or a similar ethoxylating agent.
Coupling with Benzenecarboxylate: The final step is the coupling of the ethoxylated piperidine with methyl 4-hydroxybenzoate. This reaction is typically carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the electron-withdrawing nature of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions may require strong nucleophiles like sodium methoxide (NaOMe) under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-{2-[4-(trifluoromethyl)piperidino]ethoxy}benzenecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Industry: It is used in the development of specialty chemicals and materials, particularly those requiring fluorinated components for enhanced stability and performance.
Mechanism of Action
The mechanism of action of Methyl 4-{2-[4-(trifluoromethyl)piperidino]ethoxy}benzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-{2-[4-(trifluoromethyl)piperidino]ethoxy}benzoate: Similar structure but with a different ester group.
Ethyl 4-{2-[4-(trifluoromethyl)piperidino]ethoxy}benzenecarboxylate: Similar structure with an ethyl ester instead of a methyl ester.
Methyl 4-{2-[4-(trifluoromethyl)piperidino]ethoxy}phenylacetate: Similar structure but with a phenylacetate moiety.
Uniqueness
Methyl 4-{2-[4-(trifluoromethyl)piperidino]ethoxy}benzenecarboxylate is unique due to its specific combination of a trifluoromethyl group, piperidine ring, and benzenecarboxylate moiety. This combination imparts distinct physicochemical properties, such as enhanced lipophilicity and stability, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
methyl 4-[2-[4-(trifluoromethyl)piperidin-1-yl]ethoxy]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO3/c1-22-15(21)12-2-4-14(5-3-12)23-11-10-20-8-6-13(7-9-20)16(17,18)19/h2-5,13H,6-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEXAYIREYNSHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCN2CCC(CC2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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